LasR-IN-4

Quorum Sensing Biofilm Pseudomonas aeruginosa

Researchers face inconsistent LasR inhibitors with variable potency across virulence assays. LasR-IN-4 (compound 3d) resolves this with validated, reproducible performance: • 71.70% biofilm inhibition, 68.70% pyocyanin suppression, 54.00% rhamnolipid reduction - superior to analog 7f • 2.4-fold greater lasR gene downregulation (61.70% vs 26.00%) • Defined MIC of 56.25 μg/mL for standardized sub-inhibitory antibiotic synergy dosing • MD simulation-validated LasR dimer dissociation for biophysical FRET/AUC applications Supplied with analytical certification for immediate research deployment.

Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
Cat. No. B12404499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasR-IN-4
Molecular FormulaC18H20N4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20)
InChIKeyMTCZGPPSHVGCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LasR-IN-4: Benzimidazole-Based LasR Antagonist


LasR-IN-4 (compound 3d) is a synthetic benzimidazole derivative classified as a non-native, small-molecule antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor LasR [1]. It has a molecular formula of C18H20N4, a molecular weight of 292.38 g/mol, and a CAS registry number of 183488-96-2 . The compound is functionally characterized by its ability to inhibit LasR-mediated QS signaling, resulting in the suppression of downstream virulence phenotypes including biofilm formation, pyocyanin production, and rhamnolipid biosynthesis in P. aeruginosa [1].

Why LasR-IN-4 Cannot Be Substituted


LasR inhibitors exhibit substantial structural diversity and divergent bioactivity profiles, preventing simple substitution within experimental or screening cascades. Even compounds within the same chemical series or sharing the LasR target can differ markedly in their efficacy against specific virulence factors, gene expression modulation, and minimum inhibitory concentrations (MIC) [1]. For instance, closely related benzimidazole analogs may display inverted relative potency for biofilm versus pyocyanin inhibition [1]. Furthermore, distinct LasR antagonists demonstrate up to 30-fold variation in reporter gene IC50 values, reflecting divergent binding modes or cellular activity [2]. Consequently, selecting LasR-IN-4 over a generic alternative requires confirmation of its exact quantitative performance metrics in the relevant assay systems.

Quantitative Evidence for LasR-IN-4


Virulence Factor Inhibition vs. Benzimidazole Analog 7f

In a direct head-to-head comparison within the same benzimidazole series, LasR-IN-4 (compound 3d) demonstrated superior inhibition of all three major LasR-regulated virulence phenotypes relative to compound 7f. Biofilm formation was inhibited by 71.70% for LasR-IN-4 versus 68.90% for 7f; pyocyanin production by 68.70% versus 68.00%; and rhamnolipid production by 54.00% versus 51.80% [1]. LasR-IN-4 also exhibited 2.4-fold greater downregulation of lasR gene expression (61.70%) compared to 7f (26.00%) [1].

Quorum Sensing Biofilm Pseudomonas aeruginosa

Defined Minimum Inhibitory Concentration

LasR-IN-4 displays a minimum inhibitory concentration (MIC) of 56.25 μg/mL against Pseudomonas aeruginosa [1]. In contrast, many other LasR-targeting compounds, including the structurally distinct natural product bakuchiol and the repurposed anthelmintic niclosamide, lack reported MIC values in standard antibacterial assays, limiting their utility in studies requiring defined growth-inhibitory thresholds [2][3].

Antibacterial MIC Pseudomonas aeruginosa

Biofilm Inhibition with Validated Target Engagement

LasR-IN-4 inhibits P. aeruginosa biofilm formation by 71.70% at 1/2 MIC [1]. While some LasR antagonists achieve nanomolar IC50 values in reporter assays (e.g., LasR antagonist 1: IC50 = 0.4 μM; LasR-IN-5: IC50 = 1.37 μM), they often lack comprehensive virulence factor inhibition data . LasR-IN-4's biofilm inhibition is supported by molecular dynamics simulations demonstrating LasR dimer dissociation and 61.70% lasR gene downregulation, confirming on-target mechanism [1].

Biofilm Inhibition Target Engagement LasR

Mechanistic Congruence with BPNB

Molecular dynamics simulations revealed that LasR-IN-4 (3d) induces structural instability and complete dissociation of the functional LasR dimer, a mechanistic signature identical to that observed for the established reference inhibitor bromophenethyl-2-nitrobenzamide (BPNB) [1]. This in silico evidence confirms that LasR-IN-4 acts through a validated allosteric antagonism mechanism, distinguishing it from compounds that may bind LasR without promoting dimer dissociation [1].

Molecular Dynamics LasR Dimerization In Silico

Recommended Applications for LasR-IN-4


Comparative Studies of Benzimidazole LasR Antagonists

When conducting SAR studies or screening cascades involving benzimidazole derivatives, LasR-IN-4 (3d) serves as the optimal reference compound due to its quantitatively superior inhibition across biofilm formation (71.70% vs 68.90%), pyocyanin production (68.70% vs 68.00%), and rhamnolipid synthesis (54.00% vs 51.80%) compared to compound 7f [1]. Its 2.4-fold greater lasR gene downregulation (61.70% vs 26.00%) further establishes it as the benchmark for transcriptional modulation in this chemical series [1].

LasR Dimerization and Allosteric Antagonism

LasR-IN-4 is uniquely positioned for in silico and in vitro investigations of LasR dimerization dynamics, as MD simulations confirm it induces complete dimer dissociation identical to the reference inhibitor BPNB [1]. This property makes it suitable for biophysical assays (e.g., FRET, AUC) designed to quantify LasR dimer stability and for validating computational models of allosteric antagonism [1].

Combination Therapy and Antibiotic Potentiation

The defined MIC of 56.25 μg/mL against P. aeruginosa enables precise sub-inhibitory dosing of LasR-IN-4 in synergy studies with conventional antibiotics (e.g., tobramycin, ciprofloxacin) [1]. This facilitates standardized assessment of whether LasR inhibition enhances antibiotic susceptibility, a key application for anti-virulence adjuvants.

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